Cas no 1354222-15-3 (2-Methoxy-7-nitroquinoline)

2-Methoxy-7-nitroquinoline is a heterocyclic organic compound featuring a quinoline core substituted with a methoxy group at the 2-position and a nitro group at the 7-position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and fluorescent probes. The electron-withdrawing nitro group and electron-donating methoxy moiety contribute to its unique reactivity, enabling selective functionalization. Its well-defined structure and stability make it suitable for use in cross-coupling reactions and as a building block for more complex heterocyclic systems. The compound is typically handled under standard laboratory conditions, with purity verified by analytical techniques such as HPLC or NMR.
2-Methoxy-7-nitroquinoline structure
2-Methoxy-7-nitroquinoline structure
商品名:2-Methoxy-7-nitroquinoline
CAS番号:1354222-15-3
MF:C10H8N2O3
メガワット:204.18212223053
CID:4822259

2-Methoxy-7-nitroquinoline 化学的及び物理的性質

名前と識別子

    • 2-methoxy-7-nitroquinoline
    • 2-Methoxy-7-nitroquinoline
    • インチ: 1S/C10H8N2O3/c1-15-10-5-3-7-2-4-8(12(13)14)6-9(7)11-10/h2-6H,1H3
    • InChIKey: GBEBAFAPIXROKJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=C2C=CC(=CC2=N1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 67.9

2-Methoxy-7-nitroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM241956-1g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
1g
$404 2022-09-03
Chemenu
CM241956-25g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
25g
$1762 2021-08-04
Alichem
A189005968-5g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
5g
$1,065.30 2022-04-03
Chemenu
CM241956-1g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
1g
$389 2021-08-04
Chemenu
CM241956-5g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
5g
$731 2021-08-04
Alichem
A189005968-10g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
10g
$1,407.00 2022-04-03
Chemenu
CM241956-10g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
10g
$977 2021-08-04
Alichem
A189005968-25g
2-Methoxy-7-nitroquinoline
1354222-15-3 97%
25g
$2,460.24 2022-04-03

2-Methoxy-7-nitroquinoline 関連文献

2-Methoxy-7-nitroquinolineに関する追加情報

Introduction to 2-Methoxy-7-nitroquinoline (CAS No. 1354222-15-3)

2-Methoxy-7-nitroquinoline, identified by its Chemical Abstracts Service (CAS) number 1354222-15-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of 2-Methoxy-7-nitroquinoline, particularly the presence of a methoxy group at the 2-position and a nitro group at the 7-position of the quinoline core, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis of 2-Methoxy-7-nitroquinoline involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. The nitration process at the 7-position is particularly critical, as it introduces a strong electron-withdrawing effect that influences the compound's electronic structure and reactivity. Additionally, the methoxy group at the 2-position enhances solubility and stability, which are essential factors in pharmaceutical formulations. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes to 2-Methoxy-7-nitroquinoline, aligning with global trends toward sustainable chemistry.

From a pharmacological perspective, 2-Methoxy-7-nitroquinoline has shown promise in various preclinical studies due to its ability to interact with multiple biological targets. Research indicates that this compound exhibits inhibitory activity against certain enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The nitro group serves as a key pharmacophore, facilitating redox reactions that can modulate cellular signaling pathways. Furthermore, the methoxy group contributes to metabolic stability, allowing for prolonged half-life in vivo. These characteristics make 2-Methoxy-7-nitroquinoline an attractive candidate for further development into novel therapeutic agents.

In recent years, computational chemistry and molecular modeling have played pivotal roles in understanding the binding interactions of 2-Methoxy-7-nitroquinoline with biological targets. High-resolution structures of protein-ligand complexes have revealed detailed insights into its mechanism of action, guiding medicinal chemists in optimizing its pharmacological profile. For instance, studies have demonstrated that modifications at the 3-position or 6-position of the quinoline ring can enhance binding affinity without compromising selectivity. Such findings underscore the importance of structure-activity relationship (SAR) studies in developing next-generation derivatives of 2-Methoxy-7-nitroquinoline.

The pharmaceutical industry has been particularly interested in leveraging 2-Methoxy-7-nitroquinoline as a lead compound for drug discovery programs targeting neglected tropical diseases. Its structural framework allows for facile derivatization into compounds with improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity. Collaborative efforts between academic researchers and pharmaceutical companies have led to several promising candidates entering clinical trials. While challenges remain regarding scalability and cost-effectiveness, the growing body of evidence supporting the therapeutic potential of 2-Methoxy-7-nitroquinoline derivatives continues to fuel innovation in this field.

Environmental considerations also play a crucial role in the development and application of 2-Methoxy-7-nitroquinoline. Modern synthetic routes emphasize green chemistry principles, minimizing waste generation and hazardous byproducts. For example, catalytic processes have been developed to replace traditional stoichiometric methods involving harsh reagents. Additionally, biodegradability studies have been conducted to assess the environmental impact of 2-Methoxy-7-nitroquinoline and its derivatives under various conditions. These efforts ensure that pharmaceutical advancements remain sustainable while meeting therapeutic demands.

The future prospects for 2-Methoxy-7-nitroquinoline are bright, with ongoing research exploring new applications beyond traditional medicine. Nanotechnology-based delivery systems are being investigated to enhance drug delivery efficiency, while combination therapies are being tested to overcome resistance mechanisms observed in chronic diseases. Furthermore, interdisciplinary approaches integrating chemistry with artificial intelligence (AI) are accelerating drug discovery pipelines by predicting novel molecular interactions computationally. Such innovations promise to expand the therapeutic potential of 2-Methoxy-7-nitroquinoline in addressing complex health challenges.

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